N-(2H-13-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and furan rings, followed by their attachment to the piperazine moiety. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Furan Ring: Furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment to Piperazine: The final step involves the coupling of the benzodioxole and furan rings to the piperazine moiety, often using amide bond formation reactions under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-13-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound shares the benzodioxole ring but differs in the other functional groups attached.
N-(1,3-BENZODIOXOL-5-YL)-4-METHYLPIPERAZINE: Similar structure but lacks the furan ring.
Uniqueness
N-(2H-13-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the combination of the benzodioxole and furan rings with the piperazine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(18-13-3-4-15-16(10-13)24-12-23-15)20-7-5-19(6-8-20)11-14-2-1-9-22-14/h1-4,9-10H,5-8,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCUIILWJWUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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